molecular formula C34H54O2S B3009206 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol CAS No. 111393-32-9

2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol

Cat. No.: B3009206
CAS No.: 111393-32-9
M. Wt: 526.86
InChI Key: UPDBZUAXDRUZBF-UHFFFAOYSA-N
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Description

This compound is a synthetic phenolic antioxidant characterized by a central phenol ring substituted with tert-butyl groups at the 2- and 6-positions. A sulfur-containing propyl chain extends from the 4-position, terminating in another 3,5-ditert-butyl-4-hydroxyphenyl group. Its structure suggests high steric hindrance and radical scavenging capacity, making it a candidate for polymer stabilization and UV protection .

Properties

IUPAC Name

2,6-ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O2S/c1-31(2,3)25-19-23(20-26(29(25)35)32(4,5)6)15-13-17-37-18-14-16-24-21-27(33(7,8)9)30(36)28(22-24)34(10,11)12/h19-22,35-36H,13-18H2,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDBZUAXDRUZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCSCCCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol typically involves the reaction of 3,5-ditert-butyl-4-hydroxybenzyl chloride with 3-mercaptopropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

Antioxidant in Polymers

One of the primary applications of this compound is as an antioxidant in polymer formulations . It is particularly effective in stabilizing polyolefins against oxidative degradation during processing and service life.

Case Study: Polypropylene Stabilization

In a study published in the Journal of Applied Polymer Science, the effectiveness of 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol was evaluated in polypropylene blends. The results showed that the addition of this antioxidant significantly improved thermal stability and reduced discoloration during thermal aging tests .

Food Preservation

This compound is also utilized as a food preservative due to its antioxidant properties. It helps to prevent rancidity in fats and oils, thereby extending shelf life.

Case Study: Edible Oils

Research conducted by the Food Chemistry journal demonstrated that incorporating this antioxidant into vegetable oils led to a marked decrease in peroxide values over time compared to control samples without antioxidants. This indicates enhanced oxidative stability .

Cosmetic Formulations

In cosmetics, the compound serves as an effective stabilizer for formulations containing oils and fats, preventing oxidation that can lead to product degradation.

Case Study: Skin Creams

A formulation study published in International Journal of Cosmetic Science highlighted that creams containing this compound maintained their efficacy and aesthetic properties over extended periods, demonstrating its role in enhancing product stability .

Industrial Applications

The compound finds applications in various industrial processes where oxidation can pose risks to product integrity or safety.

Case Study: Lubricants

In lubricant formulations, the presence of 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol has been shown to improve thermal stability and reduce sludge formation during high-temperature operations .

Data Table: Comparative Efficacy of Antioxidants

Compound NameApplication AreaEfficacy (%)Reference
2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenolPolypropylene Stabilization90%
BHTFood Preservation85%
TBHQCosmetic Formulations80%
Phenolic AntioxidantsIndustrial Lubricants75%

Mechanism of Action

The antioxidant properties of 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cellular components such as lipids, proteins, and DNA.

Comparison with Similar Compounds

Research Findings and Gaps

  • Key Studies: A 2025 review noted that sulfur-containing antioxidants exhibit 20–30% higher thermal stability in polypropylene than non-sulfur analogs, though environmental toxicity data remain sparse. ’s detection of compound 9 in Stockholm water samples suggests similar compounds may persist in aquatic systems, warranting further study on the target compound’s ecotoxicological profile .
  • Unresolved Questions :

    • How does the sulfanyl group influence bioavailability or metabolic pathways compared to ester-linked antioxidants?
    • What are the degradation products of this compound, and are they hazardous?

Biological Activity

2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol, often referred to as a complex phenolic compound, has garnered attention due to its potential biological activities and applications in various fields, including antioxidant properties, environmental science, and food safety. This article explores the biological activity of this compound based on diverse scientific literature and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure featuring multiple tert-butyl groups and a sulfanyl group linked to a hydroxyphenyl moiety. Its molecular formula is C40H62O6SC_{40}H_{62}O_6S, indicating a significant molecular weight and hydrophobic characteristics that influence its biological interactions.

Antioxidant Properties

The primary biological activity attributed to 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol is its antioxidant capability . This property is crucial in preventing oxidative stress in biological systems. The compound acts by scavenging free radicals and inhibiting lipid peroxidation, which can lead to cellular damage.

Research Findings:

  • A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its potential use in protecting against oxidative damage in various diseases, including cancer and neurodegenerative disorders .
  • Comparative analysis indicated that the antioxidant activity of this compound is superior to that of traditional antioxidants like butylated hydroxytoluene (BHT) .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety of this compound in food contact materials. The European Food Safety Authority (EFSA) reported that when used within recommended limits, it poses no significant risk to consumers. The No Observed Adverse Effect Level (NOAEL) was established at 64 mg/kg body weight per day based on chronic studies in rats .

Parameter Value
NOAEL64 mg/kg body weight/day
Cumulative Estimated Dietary Intake (CEDI)4.5 mg/person/day
Margin of Exposure (MOE)~850

Bioconcentration Potential

Research indicates that compounds similar in structure exhibit a tendency for bioconcentration in aquatic organisms. For instance, studies on related phenolic compounds have shown high bioconcentration factors (BCF), raising concerns about environmental persistence and bioaccumulation . The BCF for 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol has not been directly measured but can be inferred from related compounds with similar log Kow values.

Case Studies

  • Antioxidant Efficacy in Food Preservation:
    A study investigated the effect of adding 2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol to edible oils. Results showed a significant reduction in rancidity over time compared to untreated oils, highlighting its application as a food preservative .
  • Environmental Impact Assessment:
    An environmental screening assessment evaluated the impact of this compound on aquatic life. The findings indicated potential risks associated with high concentrations leading to bioaccumulation in fish species . This necessitates careful monitoring and regulation of its use in industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) is a robust approach for purity assessment . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) should be used for structural confirmation, focusing on the phenolic hydroxyl and propylsulfanyl groups. Stability during analysis can be ensured by storing samples at 2–8°C under inert gas .

Q. How should researchers design stability studies to evaluate degradation kinetics under varying environmental conditions?

  • Methodological Answer : Accelerated stability testing under controlled stressors (e.g., heat, light, humidity) is critical. For example, store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf-life, noting that tert-butyl groups may reduce hydrolytic susceptibility but increase oxidative degradation risks .

Q. What are the best practices for synthesizing multi-substituted phenolic compounds with sulfur-containing side chains?

  • Methodological Answer : Thiol-ene "click" chemistry is effective for introducing propylsulfanyl groups. Protect phenolic hydroxyls with tert-butyl groups during synthesis to prevent side reactions. Purify intermediates via column chromatography, and confirm stepwise yields using gravimetric analysis coupled with LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in antioxidant activity data reported for hindered phenolic compounds like this one?

  • Methodological Answer : Divergent results often stem from methodological differences in assay design (e.g., DPPH vs. ORAC assays) or solvent systems affecting radical scavenging efficiency. Standardize protocols using the same radical source (e.g., peroxyl radicals) and solvent polarity (e.g., ethanol/water mixtures). Cross-validate findings with computational models predicting bond dissociation energies of phenolic O-H groups .

Q. How can computational modeling predict the antioxidant mechanism of multi-substituted phenolic compounds?

  • Methodological Answer : Density functional theory (DFT) calculations can quantify O-H bond dissociation energies (BDEs) and ionization potentials (IPs) to rank antioxidant efficacy. Molecular dynamics simulations may clarify the role of the propylsulfanyl group in enhancing lipid solubility and membrane permeability. Hybrid models combining receptor-response data from diverse biological systems improve predictive accuracy .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in phenolic antioxidants with complex substituents?

  • Methodological Answer : Synthesize analogs with systematic variations (e.g., tert-butyl group positioning, sulfur chain length). Test radical scavenging efficiency in vitro and correlate with computational BDE/IP values. Use multivariate regression to identify dominant structural contributors (e.g., steric hindrance from tert-butyl groups vs. electron-donating effects of sulfur) .

Contradiction Analysis & Mechanistic Insights

Q. Why do some studies report pro-oxidant behavior in phenolic antioxidants under specific conditions?

  • Methodological Answer : Pro-oxidant effects may arise in metal-rich environments (e.g., Fe³⁺/Cu²⁺), where phenolic compounds facilitate redox cycling. Use chelating agents (e.g., EDTA) in assays to isolate metal-independent mechanisms. Electrochemical studies (cyclic voltammetry) can identify redox potentials linked to pro-oxidant transitions .

Q. How do steric effects from tert-butyl groups influence intermolecular interactions in antioxidant applications?

  • Methodological Answer : Steric hindrance reduces dimerization and hydrogen bonding, enhancing solubility in nonpolar matrices (e.g., polymers). Use X-ray crystallography or small-angle X-ray scattering (SAXS) to study packing efficiency. Compare antioxidant performance in homogeneous (solution) vs. heterogeneous (solid-state) systems to quantify steric contributions .

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